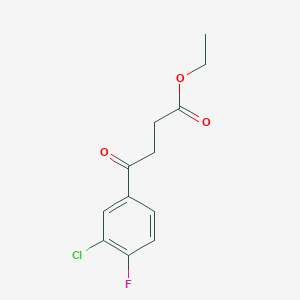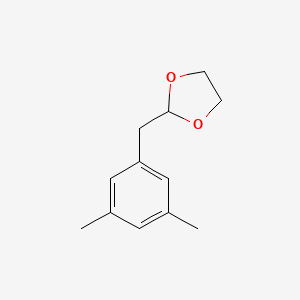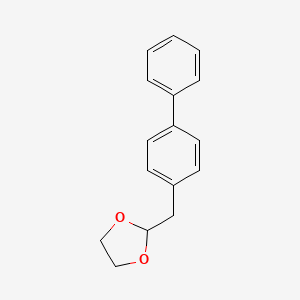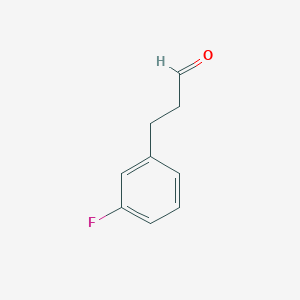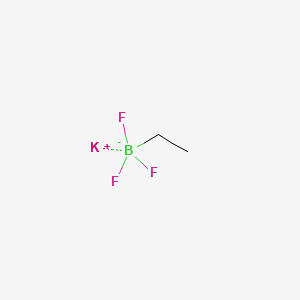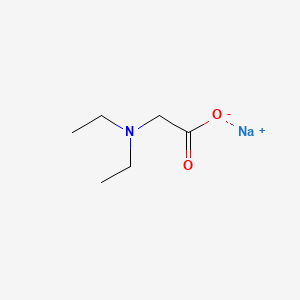
6-Fluoro-1H-indazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 6-Fluoro-1H-indazole-4-carboxylic acid is not well-documented in the available literature .Molecular Structure Analysis
The molecular structure of 6-Fluoro-1H-indazole-4-carboxylic acid is described by its InChI code:1S/C8H5FN2O2/c9-4-1-5 (8 (12)13)6-3-10-11-7 (6)2-4/h1-3H, (H,10,11) (H,12,13) . The molecular weight is 180.14 . Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 6-Fluoro-1H-indazole-4-carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluoro-1H-indazole-4-carboxylic acid are not well-documented in the available literature .Applications De Recherche Scientifique
Antiproliferative Activity in Cancer Research
Indazole derivatives have been observed to possess significant antiproliferative activity against various neoplastic cell lines. Compounds such as 3-amino-1H-indazole-1-carboxamides demonstrate the ability to inhibit cell growth at low concentrations, potentially causing a block in the G0–G1 phase of the cell cycle. This suggests that “6-Fluoro-1H-indazole-4-carboxylic acid” could be explored for its antiproliferative effects in cancer research, contributing to the development of new anticancer agents .
Anti-inflammatory Applications
Indazole compounds have also shown promising anti-inflammatory effects. Some derivatives have been identified to inhibit paw edema significantly, comparable to standard drugs like indomethacin. This indicates that “6-Fluoro-1H-indazole-4-carboxylic acid” may serve as a lead compound for developing new anti-inflammatory drugs .
Coordination Polymers and Material Science
The structural versatility of indazole derivatives like 1H-indazole-4-carboxylic acid allows for the formation of novel multifunctional coordination polymers. These polymers have potential applications in material science due to their unique properties and could be used in creating new materials with specific functionalities .
Synthetic Chemistry
Indazoles are key intermediates in synthetic chemistry, with recent strategies focusing on transition metal-catalyzed reactions and reductive cyclization reactions. “6-Fluoro-1H-indazole-4-carboxylic acid” could be utilized in developing new synthetic methodologies or as an intermediate in the synthesis of complex molecules .
Drug Design and Medicinal Chemistry
The structural framework of indazoles is conducive to medicinal chemistry applications. The synthesis of novel indazole derivatives, such as those with bromo or cyclopentyl substitutions, has led to compounds with confirmed structures and potential pharmacological activities. “6-Fluoro-1H-indazole-4-carboxylic acid” could be a valuable scaffold for drug design, leading to the discovery of new therapeutic agents .
Mécanisme D'action
Target of Action
6-Fluoro-1H-indazole-4-carboxylic acid is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the cell cycle and DNA damage response, potentially leading to the treatment of diseases such as cancer .
Biochemical Pathways
The compound affects the CHK1-, CHK2-, and SGK-induced pathways . These pathways are involved in cell cycle regulation and response to DNA damage . The downstream effects of these pathways can include cell cycle arrest, DNA repair, or apoptosis .
Pharmacokinetics
The compound is expected to have good gi absorption and is likely bbb permeant These properties suggest that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of 6-Fluoro-1H-indazole-4-carboxylic acid’s action are largely dependent on its interaction with its targets. By inhibiting CHK1, CHK2, and SGK kinases, the compound can affect cell cycle regulation and DNA damage response . This can lead to cell cycle arrest, DNA repair, or apoptosis , potentially leading to the treatment of diseases such as cancer .
Action Environment
The action, efficacy, and stability of 6-Fluoro-1H-indazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability
Safety and Hazards
Orientations Futures
Indazole derivatives, including 6-Fluoro-1H-indazole-4-carboxylic acid, have been found to possess various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole derivatives need to be explored in the future for the treatment of various pathological conditions . Furthermore, coordination polymers based on 1H-indazole-4-carboxylic acid and transition metal ions have been synthesized and show interesting magnetic properties . These materials could be further investigated for their potential applications in the field of luminescent materials with biomedical applications .
Propriétés
IUPAC Name |
6-fluoro-1H-indazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-5(8(12)13)6-3-10-11-7(6)2-4/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBWVTXZGFDDLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)C=NN2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646380 |
Source


|
| Record name | 6-Fluoro-1H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1H-indazole-4-carboxylic acid | |
CAS RN |
848678-59-1 |
Source


|
| Record name | 6-Fluoro-1H-indazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

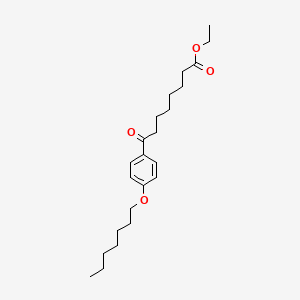


![Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate](/img/structure/B1343589.png)


